1-Bromo-3-(isothiocyanatomethyl)benzene
Description
1-Bromo-3-(isothiocyanatomethyl)benzene is a brominated aromatic compound featuring an isothiocyanate (-NCS) functional group attached via a methylene (-CH2-) linker at the meta position of the benzene ring. The bromine atom at the para position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The isothiocyanate group confers electrophilic reactivity, enabling conjugation with amines or thiols in medicinal chemistry and materials science applications .
Properties
IUPAC Name |
1-bromo-3-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVUQXETLLUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443113 | |
| Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3845-33-8 | |
| Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-3-(isothiocyanatomethyl)benzene, also known as 3-bromobenzyl isothiocyanate, is a compound with significant potential in biological research and applications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₈H₆BrNS
- Molar Mass : 228.11 g/mol
- CAS Number : 3845-33-8
- Density : Approximately 1.655 g/cm³
- Water Solubility : 24.41 mg/L at 25 °C
This compound exhibits biological activity primarily through its interaction with cellular pathways and molecular targets. The isothiocyanate group is known for its ability to modulate various biological processes:
- Anticancer Activity : Isothiocyanates have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They may exert these effects by disrupting cellular signaling pathways and promoting oxidative stress .
- Antimicrobial Properties : Research indicates that compounds containing isothiocyanate groups can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the compound's ability to disrupt microbial cell membranes and inhibit enzyme function .
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts cell membranes of pathogens | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isothiocyanates, including this compound. The results demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted its potential as a chemopreventive agent .
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of several isothiocyanate derivatives against common bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the compound's ability to penetrate bacterial membranes, leading to cell lysis .
Research Findings
Recent research has focused on the synthesis and modification of isothiocyanate compounds to enhance their biological activity. For instance, structural modifications of this compound have been shown to improve potency against specific cancer types while reducing cytotoxicity in normal cells .
Furthermore, ongoing studies are exploring the synergistic effects of combining this compound with other therapeutic agents to enhance its efficacy in treating resistant strains of bacteria and cancer cells.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate for Complex Molecules: This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives .
2. Biological Studies:
- Enzyme Inhibition Studies: The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for studying enzyme inhibition mechanisms. Researchers utilize this property to investigate the effects of specific inhibitors on enzyme activity .
- Protein Labeling: The compound is also employed in biochemical assays for protein labeling, allowing scientists to track and study protein interactions within biological systems .
3. Medicinal Chemistry:
- Drug Development: There is ongoing research into the potential use of this compound in drug development. Its reactivity allows for modifications that could lead to new pharmacological agents targeting various diseases.
4. Agricultural Chemistry:
- Pesticide and Fungicide Precursors: The compound is explored as an intermediate in the synthesis of pesticides and fungicides, providing a pathway for developing new agrochemicals that can enhance crop protection against pests and diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the aromatic ring’s para position relative to the isothiocyanatomethyl group enables classical aromatic nucleophilic substitution (SNAr) under specific conditions.
Mechanistic Insight : The electron-withdrawing isothiocyanatomethyl group enhances the electrophilicity of the aromatic ring, facilitating SNAr with amines or alkoxides under basic conditions.
Reactivity of the Isothiocyanate Group
The –N=C=S moiety is highly reactive, participating in cycloadditions and nucleophilic additions.
2.1. Thiourea Formation
Reaction with primary or secondary amines yields thiourea derivatives:
Example :
-
Reaction with ethylamine produces 3-bromobenzylthiourea derivatives, useful in medicinal chemistry .
2.2. Cycloaddition Reactions
The isothiocyanate group engages in [4+1] cycloadditions with dienes or alkynes to form heterocycles like thiazoles.
Reductive Transformations
The bromine atom can be selectively reduced while preserving the isothiocyanate group:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 3-(Isothiocyanatomethyl)benzene |
| LiAlH₄ | THF, 0°C | Partial reduction of –N=C=S |
Caution : Strong reducing agents like LiAlH₄ may reduce the isothiocyanate to a thiol group.
Oxidative Pathways
Controlled oxidation of the isothiocyanate group yields sulfonic acids or sulfonamides, depending on the oxidant:
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 200°C, releasing toxic HBr and isothiocyanate vapors.
-
Storage : Requires inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
Comparison with Similar Compounds
Structural Analogues with Halogen and Isothiocyanate Substitutents
2-Bromo-1-fluoro-3-isothiocyanatobenzene
- Structure : Bromine at position 1, fluorine at position 2, and isothiocyanate at position 3.
- Key Differences : Fluorine’s electron-withdrawing effect increases electrophilicity at the isothiocyanate group compared to the target compound. This enhances reactivity in nucleophilic additions but may reduce stability under acidic conditions.
- Applications : Used in fluorinated drug analogs due to improved metabolic stability .
1-Bromo-3-(trifluoromethyl)benzene Derivatives
- Examples : Compounds 36–38 from feature trifluoromethyl (-CF3) groups at ortho, meta, or para positions alongside the isothiocyanatomethyl group.
- Key Differences :
- Electronic Effects : The -CF3 group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reaction kinetics in electrophilic substitutions.
- Synthesis Yields : Vary significantly (53–99% purity), with meta-substituted derivatives (e.g., compound 37) showing lower yields due to steric hindrance .
- Applications : Tested for antiproliferative activity, where electronic effects influence binding to cellular targets .
Halogenated Benzene Derivatives with Diverse Functional Groups
1-Bromo-3-(methylsulfonyl)benzene
- Structure : Methylsulfonyl (-SO2CH3) substituent at position 3.
- Key Differences : The sulfonyl group is a stronger electron-withdrawing group than -NCS, making the bromine atom more reactive in SNAr reactions. This compound is preferred in synthesizing sulfonamide-based pharmaceuticals .
1-Bromo-3-iodobenzene
- Structure : Iodine replaces bromine at position 3.
- Key Differences :
1-Bromo-3-(phenylethynyl)benzene
- Structure : Phenylethynyl (-C≡CPh) group at position 3.
- Key Differences : The alkyne group enables click chemistry and polymerization reactions, making it valuable in conjugated polymer synthesis .
Comparative Data Table
Commercial and Research Utility
- Materials Science : Bromo-alkyne derivatives (e.g., 1-bromo-3-(phenylethynyl)benzene) are employed in conductive polymer synthesis, unlike isothiocyanate analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
